5-(1-Chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole
Description
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-5(12)10-4-9(16-17-10)6-2-7(13)11(15)8(14)3-6/h2-3,5,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOZZQBFDDEGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=NO1)C2=CC(=C(C(=C2)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-Chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, toxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique oxazole ring structure with a chloroethyl and trifluorophenyl substituent. This configuration contributes to its biological activity and interaction with various biological targets.
Biological Activity Overview
Research indicates that oxazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The specific compound has been studied for its potential in these areas.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various oxazole derivatives reported that compounds with similar structures demonstrated significant activity against several bacterial strains. For instance:
| Compound | MIC (µg/ml) against Bacteria |
|---|---|
| 5-(1-Chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole | TBD |
| Ampicillin | 0.5 |
| Ciprofloxacin | 0.25 |
The minimum inhibitory concentration (MIC) values for the compound are still under investigation but are expected to show promising results against resistant bacterial strains .
Anticancer Activity
In vitro studies have indicated that oxazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to 5-(1-Chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole have shown:
- Inhibition of cell growth : Significant reduction in cell viability in breast cancer and lung cancer cell lines.
- Mechanism of action : Induction of apoptosis through the activation of caspase pathways.
These findings suggest that this compound may act as a potential anticancer agent by targeting specific signaling pathways involved in tumor growth .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of oxazole derivatives. The compound may exert protective effects against neurodegenerative diseases by:
- Reducing oxidative stress.
- Modulating inflammatory responses in neuronal cells.
Studies have shown that derivatives can improve cognitive function in animal models of Alzheimer's disease .
Toxicity Studies
Acute toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary results indicate that:
- LD50 values were determined using albino mice.
- The compound exhibited moderate toxicity at higher doses (e.g., LD50 around 1500 mg/kg).
Further studies are necessary to establish a comprehensive safety profile and therapeutic window .
Case Studies
Several case studies have documented the effects of similar oxazole compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed improved outcomes when treated with oxazole derivatives compared to standard antibiotics.
- Case Study on Cancer Treatment : Patients undergoing treatment with oxazole-based drugs reported reduced tumor sizes and improved quality of life metrics.
These case studies underscore the potential for clinical application of 5-(1-Chloroethyl)-3-(3,4,5-trifluorophenyl)-4,5-dihydro-1,2-oxazole in treating infections and cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The 4,5-dihydro-1,2-oxazole scaffold is versatile, with substituents dictating physicochemical properties and applications. Below is a comparative analysis with key analogs:
Key Observations
Agrochemical Potential: Pyroxasulfone’s herbicidal activity stems from its sulfonyl group and pyrazole ring, which enhance soil stability and target binding . The target compound’s trifluorophenyl group may similarly improve lipid membrane penetration, a critical factor for pre-emergence herbicides. However, the chloroethyl group’s metabolic fate (e.g., hydrolysis or elimination) remains unstudied.
Pharmaceutical Potential: Compound 2e () demonstrates that 4,5-dihydro-1,2-oxazoles with aromatic substituents can modulate neurotransmitter systems. The target compound’s trifluorophenyl group may enhance blood-brain barrier permeability, but its lack of polar groups (e.g., hydroxyl in 2e) could limit MAO affinity.
Synthetic Flexibility: Substituent variation (e.g., bromo/methoxy in , pyrrole in ) highlights the scaffold’s adaptability. The target compound’s fluorine-rich aryl group could improve metabolic stability compared to non-fluorinated analogs.
Stability Considerations :
- Pyroxasulfone’s dihydrooxazole ring resists glutathione conjugation, a degradation pathway common in thiocarbamate herbicides . The target compound’s chloroethyl group may introduce susceptibility to nucleophilic attack, necessitating formulation optimizations for field use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
